![molecular formula C15H13N5OS B2982721 (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2380085-30-1](/img/structure/B2982721.png)
(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is a complex organic compound that features both thiazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the cyclization of α-haloketones with thiourea. The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves the coupling of the thiazole and triazole moieties with an azetidinone intermediate under appropriate conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the azetidinone moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings or the azetidinone moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activities make it a valuable tool in biological research. It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. This can lead to the discovery of new therapeutic agents or the development of new diagnostic tools.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it may possess antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also make it useful in various industrial processes, such as catalysis or material science.
Mécanisme D'action
The mechanism of action of (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
- (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]ethanone
- (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of thiazole and triazole rings, along with the azetidinone moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of both thiazole and triazole rings may enhance its binding affinity to certain biological targets, making it a more potent and selective compound.
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-16-6-7-17-20)13-10-22-14(18-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEISUOXQPLPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
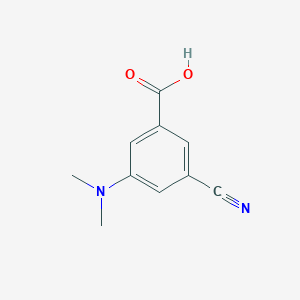
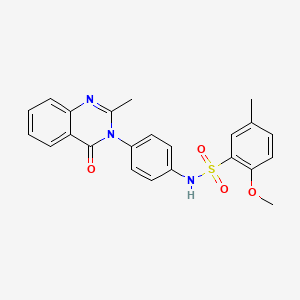
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide](/img/structure/B2982643.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)
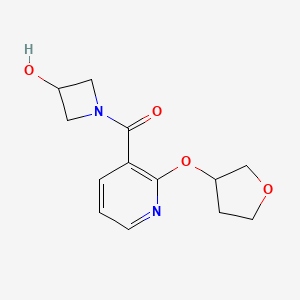
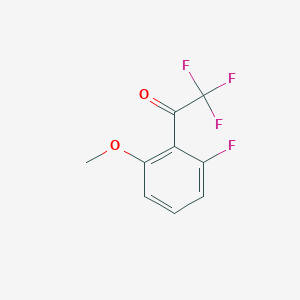
![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)
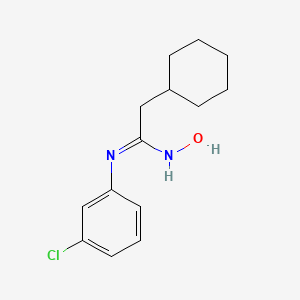
![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)
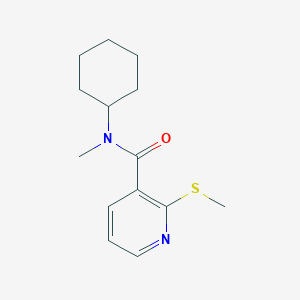
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)
![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)
![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)
